molecular formula C14H12O5 B1588765 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid CAS No. 216581-47-4

3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Cat. No. B1588765
M. Wt: 260.24 g/mol
InChI Key: WYDDQRFWOUARKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the benzyloxy group, the formation of the pyran ring, and the carboxylation process. Researchers have employed various synthetic routes, and these methods are documented in scientific literature . The choice of synthetic pathway impacts the yield, purity, and scalability of production.


Molecular Structure Analysis

The molecular structure of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid reveals its essential features. The compound consists of a pyran ring, a carboxylic acid group, and a benzyloxy substituent. The spatial arrangement of atoms influences its reactivity and biological activity. Researchers have elucidated the structure using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling .


Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo esterification, hydrolysis, and decarboxylation reactions. The benzyloxy group can be selectively removed, leading to derivatives with altered properties. Researchers have explored its reactivity in the presence of different reagents and catalysts .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid and its derivatives are widely used in chemical synthesis. For example, Takao et al. (1993) described its use in palladium-catalyzed coupling reactions, leading to efficient synthesis of various pyran derivatives (Takao, Endo, & Horie, 1993). Similarly, the synthesis and reactivity of related methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates have been explored by Sheverdov et al. (2012), providing novel structural components for further chemical transformations (Sheverdov, Andreev, Ershov, Nasakin, Tafeenko, & Gein, 2012).

Applications in Organic Chemistry

Research has demonstrated various applications of this compound in organic chemistry. Uneyama et al. (1985) used it for electrochemical epoxidation and carbon-carbon bond cleavage, emphasizing its versatility in organic synthesis (Uneyama, Masatsugu, & Torii, 1985). Marshall et al. (2009) further highlighted its role in the synthesis of substituted phenols from pyranone precursors, showcasing its utility in generating diverse organic compounds (Marshall, Cable, & Botting, 2009).

Pharmaceutical and Biomedical Research

This compound is also significant in pharmaceutical and biomedical research. Saraei et al. (2016) synthesized novel acrylate monomers based on a derivative of this compound, which were then tested for antimicrobial activity, indicating potential applications in drug discovery and biomedicine (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

Materials Science

In the realm of materials science, the applications extend to the development of new materials. For instance, the synthesis of deuterium-labeled derivatives of this compound by Yamashita et al. (2019) contributes to the creation of internal standards for quantitative mass spectrometry analyses in pharmacokinetic studies, a crucial aspect in material characterization (Yamashita, Nishikawa, & Kawamoto, 2019).

Future Directions

: Santa Cruz Biotechnology. 3-Benzyloxybenzoic acid (CAS 69026-14-8). : Sigma-Aldrich. 3-(Benzyloxy)phenylboronic acid. : Fisher Scientific. 3-Benzyloxyphenylboronic Acid.

properties

IUPAC Name

6-methyl-4-oxo-3-phenylmethoxypyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9-7-11(15)12(13(19-9)14(16)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDDQRFWOUARKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431879
Record name 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

CAS RN

216581-47-4
Record name 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Formyl-3-benzyloxy-6-methyl-pyran-4(1H)-one (3.67 g, 15.03 mmol, 1 eq) was dissolved in acetone (50 ml) and the solution diluted with water (50 ml). To the reaction mixture was added sulfamic acid (2.04 g, 21.04 mmol, 1.4 eq) and 80% sodium chlorite (1.78 g, 15.8 mmol, 1.05 eq) and allowed to stir for 1 hour at room temperature in an open vessel. Removal of acetone in vacuo yielded crude product as a precipitate in the remaining aqueous solution. The solid was collected, washed with absolute ethanol and dried (3.32 g, 85%). m.p. 173-175° C.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
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3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 5
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 6
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Citations

For This Compound
7
Citations
H Sirous, G Chemi, S Gemma, S Butini… - Frontiers in …, 2019 - frontiersin.org
We describe herein the development and experimental validation of a computational protocol for optimizing a series of 3-hydroxy-pyran-4-one derivatives as HIV integrase inhibitors (…
Number of citations: 34 www.frontiersin.org
H Sirous, A Fassihi, S Brogi, G Campiani… - Medicinal …, 2019 - ingentaconnect.com
Background: Despite the progress in the discovery of antiretroviral compounds for treating HIV-1 infection by targeting HIV integrase (IN), a promising and well-known drug target …
Number of citations: 22 www.ingentaconnect.com
J Aerts, RE Vandenbroucke, R Dera, S Balusu… - academia.edu
A hydroxypyrone-based matrix metalloproteinase (MMP) inhibitor was synthesized and assayed for its inhibitory capacity towards a panel of ten different MMPs. he compound exhibited …
Number of citations: 3 www.academia.edu
CV Credille, BL Dick, CN Morrison… - Journal of medicinal …, 2018 - ACS Publications
Metalloenzymes represent an important target space for drug discovery. A limitation to the early development of metalloenzyme inhibitors has been the lack of established structure–…
Number of citations: 46 pubs.acs.org
J Aerts, RE Vandenbroucke, R Dera, S Balusu… - Mediators of …, 2015 - hindawi.com
A hydroxypyrone-based matrix metalloproteinase (MMP) inhibitor was synthesized and assayed for its inhibitory capacity towards a panel of ten different MMPs. The compound …
Number of citations: 13 www.hindawi.com
CV Credille - 2018 - search.proquest.com
Metalloenzymes represent an important target space for drug discovery. However, a major limitation to the development of metalloenzyme inhibitors has been the lack of established …
Number of citations: 3 search.proquest.com
MD AYTEMİR, DD EROL, RC Hider… - Turkish Journal of …, 2003 - journals.tubitak.gov.tr
… For the second oxidation step, an sulfamic acid and sodium chlorite in acetone-water mixture at room temperature afforded 3-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, 6 in …
Number of citations: 80 journals.tubitak.gov.tr

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